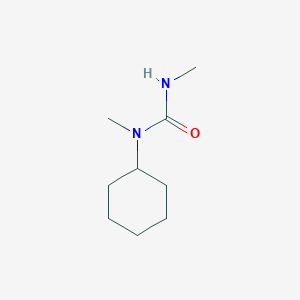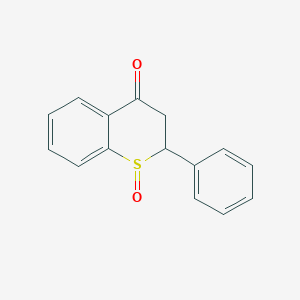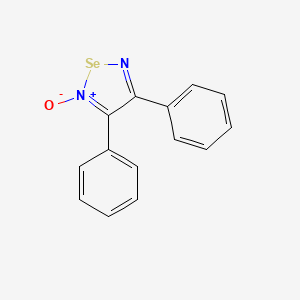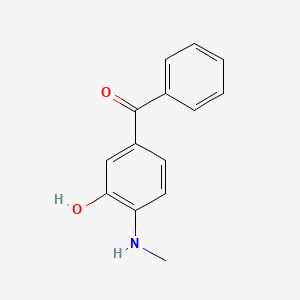![molecular formula C15H33ClO3Si B14629463 Acetic acid;11-[chloro(dimethyl)silyl]undecan-1-ol CAS No. 53605-79-1](/img/structure/B14629463.png)
Acetic acid;11-[chloro(dimethyl)silyl]undecan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;11-[chloro(dimethyl)silyl]undecan-1-ol is a specialized organic compound that combines the properties of acetic acid and a silyl-protected alcohol. This compound is of interest due to its unique structure, which includes a chloro(dimethyl)silyl group attached to an undecanol chain. The presence of the silyl group provides specific reactivity and stability characteristics that make this compound valuable in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;11-[chloro(dimethyl)silyl]undecan-1-ol typically involves multiple steps. One common approach is to start with the undecanol backbone and introduce the silyl group through a chlorosilane reagent. The reaction conditions often require a base to facilitate the nucleophilic substitution reaction. For example, the reaction between 11-undecanol and chlorodimethylsilane in the presence of a base like triethylamine can yield the desired silyl-protected alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;11-[chloro(dimethyl)silyl]undecan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to remove the silyl group, yielding the free alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group yields a ketone or aldehyde, while substitution reactions can introduce various functional groups at the chloro position.
Wissenschaftliche Forschungsanwendungen
Acetic acid;11-[chloro(dimethyl)silyl]undecan-1-ol has several scientific research applications:
Chemistry: Used as a protecting group for alcohols in organic synthesis, allowing selective reactions to occur at other functional groups.
Biology: Employed in the synthesis of biologically active molecules where selective protection of hydroxyl groups is required.
Medicine: Utilized in the development of pharmaceuticals where specific functional group protection is necessary during multi-step synthesis.
Industry: Applied in the production of specialty chemicals and materials where controlled reactivity is essential.
Wirkmechanismus
The mechanism of action of acetic acid;11-[chloro(dimethyl)silyl]undecan-1-ol involves the reactivity of the silyl group. The chloro(dimethyl)silyl group can be selectively removed under mild conditions, revealing the free alcohol. This selective deprotection allows for precise control over the reactivity of the compound in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the functional groups present in the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl-protected alcohols: Similar in providing protection to hydroxyl groups but differ in the number of methyl groups attached to the silicon atom.
Tert-butyldimethylsilyl-protected alcohols: Offer greater steric hindrance and stability compared to dimethylsilyl groups.
Methoxymethyl-protected alcohols: Provide protection through an ether linkage, offering different reactivity and stability profiles.
Uniqueness
Acetic acid;11-[chloro(dimethyl)silyl]undecan-1-ol is unique due to its specific combination of a long undecanol chain and a chloro(dimethyl)silyl group. This structure provides a balance of reactivity and stability, making it suitable for applications requiring selective protection and deprotection of hydroxyl groups.
Eigenschaften
CAS-Nummer |
53605-79-1 |
|---|---|
Molekularformel |
C15H33ClO3Si |
Molekulargewicht |
324.96 g/mol |
IUPAC-Name |
acetic acid;11-[chloro(dimethyl)silyl]undecan-1-ol |
InChI |
InChI=1S/C13H29ClOSi.C2H4O2/c1-16(2,14)13-11-9-7-5-3-4-6-8-10-12-15;1-2(3)4/h15H,3-13H2,1-2H3;1H3,(H,3,4) |
InChI-Schlüssel |
CCPHOLYTFLCQAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C[Si](C)(CCCCCCCCCCCO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1E)-3-[2-(Ethenyloxy)ethyl]-1-methyltriaz-1-ene](/img/structure/B14629388.png)
![(3aR,6aS)-5-Butylhexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B14629391.png)
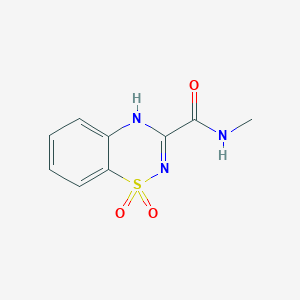

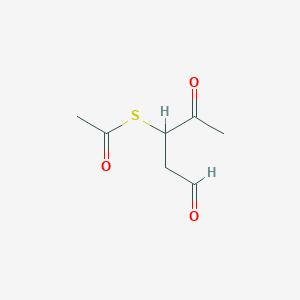
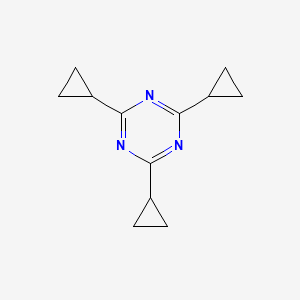
![5-[3-(Diethylamino)propyl]-1,3,5-triazinan-2-one](/img/structure/B14629429.png)
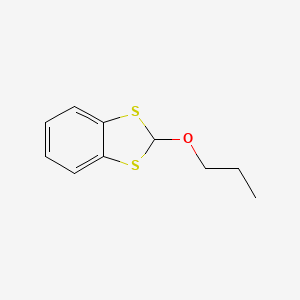
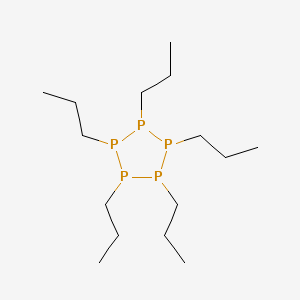
![1,1'-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-methylbenzene)](/img/structure/B14629443.png)
